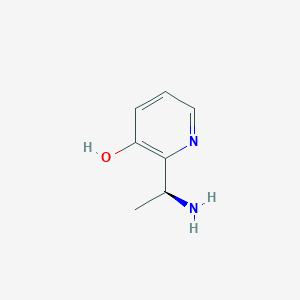
(S)-2-(1-Aminoethyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Aminoethyl)pyridin-3-ol is a chiral compound with the molecular formula C7H10N2O. It is also known as 5-(1-Aminoethyl)pyridin-3-ol. This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 2-position. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)pyridin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyridine derivatives.
Substitution Reaction:
Chiral Resolution: The enantiomeric purity is obtained through chiral resolution techniques, such as using chiral catalysts or chiral chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial levels.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques to ensure the desired enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-2-(1-Aminoethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
(S)-2-(1-Aminoethyl)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(1-Aminoethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in various biochemical reactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
®-2-(1-Aminoethyl)pyridin-3-ol: The enantiomer of (S)-2-(1-Aminoethyl)pyridin-3-ol with different spatial arrangement.
2-(1-Aminoethyl)pyridin-3-ol: The racemic mixture containing both (S)- and ®-enantiomers.
2-(1-Hydroxyethyl)pyridin-3-ol: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness
This compound is unique due to its specific (S)-configuration, which can result in different biological activities and interactions compared to its ®-enantiomer and racemic mixture
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
2-[(1S)-1-aminoethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1 |
InChIキー |
WQORLOPUNCDUFQ-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC=N1)O)N |
正規SMILES |
CC(C1=C(C=CC=N1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















